
1-(5-(Phenylthio)-2-furyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Phenylthio)-2-furyl)ethanone is an organic compound characterized by a furan ring substituted with a phenylthio group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(5-(Phenylthio)-2-furyl)ethanone typically involves the reaction of 5-bromo-2-furyl ethanone with thiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the phenylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-(5-(Phenylthio)-2-furyl)ethanone undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .
Aplicaciones Científicas De Investigación
1-(5-(Phenylthio)-2-furyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-(5-(Phenylthio)-2-furyl)ethanone in biological systems involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparación Con Compuestos Similares
1-(5-(Phenylthio)-2-furyl)ethanone can be compared with other similar compounds, such as:
1-(5-Phenylthio-2-thienyl)ethanone: This compound has a thiophene ring instead of a furan ring, which can affect its reactivity and biological activity.
1-(5-Phenylthio-2-pyrrolyl)ethanone: This compound contains a pyrrole ring, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of the furan ring and phenylthio group, which imparts specific chemical and biological properties that are distinct from those of its analogs .
Propiedades
Número CAS |
28569-36-0 |
|---|---|
Fórmula molecular |
C12H10O2S |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
1-(5-phenylsulfanylfuran-2-yl)ethanone |
InChI |
InChI=1S/C12H10O2S/c1-9(13)11-7-8-12(14-11)15-10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
NEHXCSMMJGKPLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(O1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
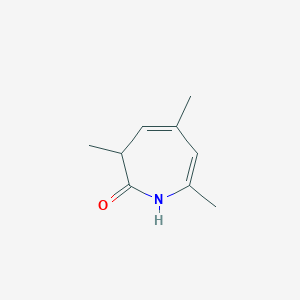

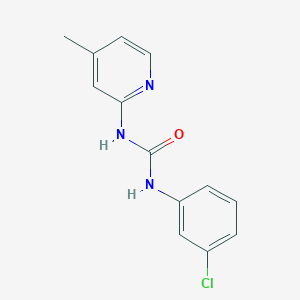
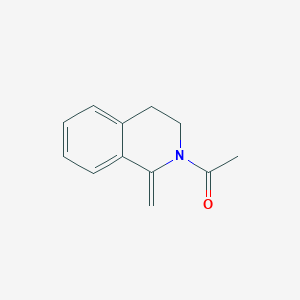
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
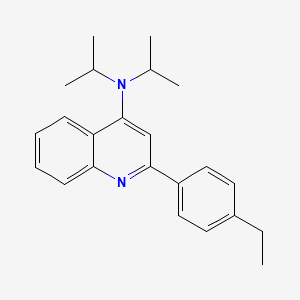
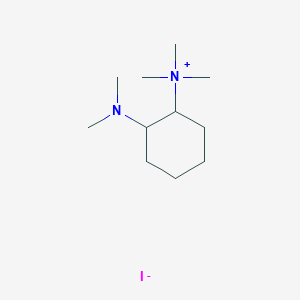
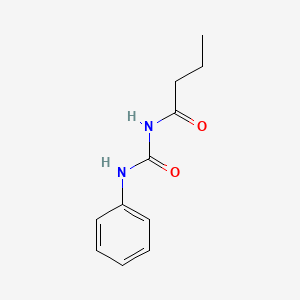
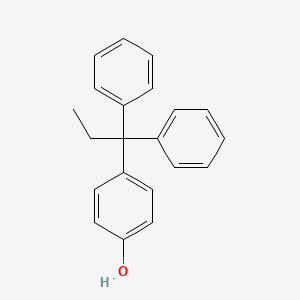

![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)


